4H-1-Benzopyran-4-one, 3-bromo-2-(3-bromophenyl)-
CAS No.: 922518-75-0
Cat. No.: VC19005875
Molecular Formula: C15H8Br2O2
Molecular Weight: 380.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922518-75-0 |
|---|---|
| Molecular Formula | C15H8Br2O2 |
| Molecular Weight | 380.03 g/mol |
| IUPAC Name | 3-bromo-2-(3-bromophenyl)chromen-4-one |
| Standard InChI | InChI=1S/C15H8Br2O2/c16-10-5-3-4-9(8-10)15-13(17)14(18)11-6-1-2-7-12(11)19-15/h1-8H |
| Standard InChI Key | NFEVFHVLJKTQDD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)Br)Br |
Introduction
Structural and Chemical Profile
Core Architecture and Nomenclature
4H-1-Benzopyran-4-one, 3-bromo-2-(3-bromophenyl)- belongs to the chromanone family, distinguished by a fused benzene and pyran ring system. The numbering convention assigns the oxygen atom to position 1, with bromine substitutions at position 3 of the chromanone core and position 3′ of the pendant phenyl group. This arrangement creates a planar, aromatic system with enhanced electrophilic character due to electron-withdrawing bromine atoms .
Molecular Properties
The molecular formula derives from:
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Chromane backbone: A benzene ring fused to a γ-pyrone (C9H6O2).
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Substituents: Two bromine atoms (Br) at C3 and C3′.
Theoretical molecular weight calculations yield 381.04 g/mol, aligning with brominated chromanone analogs . Spectroscopic characterization of related compounds, such as 2-(4-aminophenyl)-3-bromo-4H-1-benzopyran-4-one (PubChem CID: 14975432), confirms distinct IR absorptions for carbonyl (1,650–1,700 cm) and C-Br (500–600 cm) groups .
Synthesis and Reactivity
Synthetic Methodologies
While direct synthesis protocols for 3-bromo-2-(3-bromophenyl)-4H-1-benzopyran-4-one are undocumented, analogous routes for 3-bromo-2-phenyl derivatives suggest feasible pathways:
Key challenges include regioselective bromination and minimizing di-substitution byproducts. The LookChem database highlights microwave-assisted synthesis as a high-yield (98%) alternative for related chromanones .
Reactivity Patterns
The compound’s reactivity is dominated by:
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Electrophilic substitution: Bromine atoms direct incoming electrophiles to ortho/para positions on the phenyl ring.
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Nucleophilic attack: The carbonyl group at C4 participates in condensation reactions, forming Schiff bases or hydrazones .
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Halogen exchange: Bromine may undergo Ullmann-type coupling with aryl halides under catalytic conditions .
| Compound | Cell Line (IC₅₀) | Mechanism | Source |
|---|---|---|---|
| 3-Benzylidene-chroman-4-one | MDA-MB-231 (3.86 µg/mL) | Apoptosis via Bcl-2 suppression | |
| 7-Methoxyisoflavanone | HL60 (19 µM) | Cell cycle arrest at G2/M |
The dual bromine substitutions in 3-bromo-2-(3-bromophenyl)-4H-1-benzopyran-4-one may amplify DNA intercalation and topoisomerase inhibition, though empirical validation is needed .
Comparative Analysis with Structural Analogs
Halogenated Chromanones
Bromine positioning critically influences bioactivity:
The 3,3′-dibromo configuration likely optimizes steric bulk and halogen bonding, favoring target engagement in kinase enzymes .
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